2-Chloro-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
“2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class . This class of compounds has found wide application in drug design . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridines and nitriles as starting compounds . The specific synthesis process for “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” was not found in the retrieved papers.Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyridines consists of a triazole ring fused with a pyridine ring . The specific molecular structure of “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” was not found in the retrieved papers.Chemical Reactions Analysis
[1,2,4]triazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . The specific chemical reactions involving “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” were not found in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine serves as a foundational compound for synthesizing various derivatives with potential applications in materials science and pharmaceuticals. Its ability to undergo further chemical modifications makes it a valuable intermediate in organic synthesis. For example, the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, which contain explosophoric groups or their precursors, demonstrates the adaptability of the triazolopyridine core in producing compounds with specific properties, indicating its role in the development of new materials or energetic compounds (Bastrakov et al., 2021).
Antimicrobial Activity
Derivatives of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine have been explored for their antimicrobial properties. The synthesis of chromone-linked 2-pyridone fused with 1,2,4-triazoles, triazines, and triazepines ring systems from a key intermediate demonstrates the compound's utility in creating new molecules with potential antimicrobial activity. Some synthesized compounds showed high antimicrobial activities compared to reference drugs, underscoring the potential of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives in developing new antimicrobial agents (Ali & Ibrahim, 2010).
Pharmaceutical Development
In pharmaceutical research, 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine is utilized to create biologically significant compounds. A metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation showcases the compound's relevance in designing pharmaceuticals with efficient synthesis methods, offering a pathway to develop drugs with potentially lower production costs and higher yields (Zheng et al., 2014).
Supramolecular Chemistry
The study of 2-substituted 1,2,4-triazolo[1,5-a]pyridines, particularly focusing on their ability to form diverse supramolecular synthons in the solid state, has implications for crystal engineering and the development of novel materials. The analysis of their crystal structures and intermolecular interactions reveals the influence of substituents on pharmaceutical properties and material design, offering insights into the tailored design of molecules for specific applications (Chai et al., 2019).
Antioxidant Properties
Research into the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives indicates potential therapeutic applications. By studying the synthesis and preclinical study of the antioxidant activity of these derivatives, researchers have identified compounds with significant antioxidant effects, suggesting their usefulness in mitigating oxidative stress-related diseases. This area of study exemplifies the therapeutic potential of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives in developing new treatments (Smolsky et al., 2022).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Some [1,2,4]triazolo[1,5-a]pyrimidines have been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The specific safety and hazards of “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” were not found in the retrieved papers.
Future Directions
[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown potential in various fields, especially in medicinal chemistry . Therefore, future research could focus on the design and synthesis of novel “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” derivatives and the exploration of their biological activities .
properties
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPUMKFZCZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine | |
CAS RN |
698-43-1 | |
Record name | 2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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